3-Hydroxy-3-methylbutanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

3-hydroxy-3-methylbutanal |

InChI |

InChI=1S/C5H10O2/c1-5(2,7)3-4-6/h4,7H,3H2,1-2H3 |

InChI Key |

FXFBPKDQLDOIRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3-methylbutanal: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Hydroxy-3-methylbutanal, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

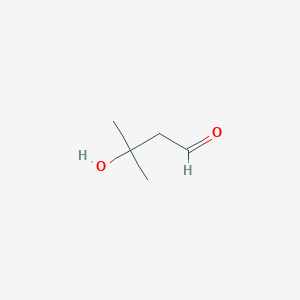

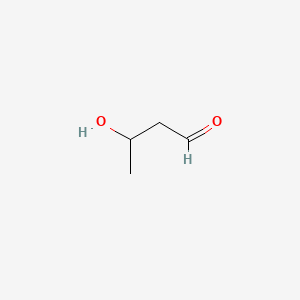

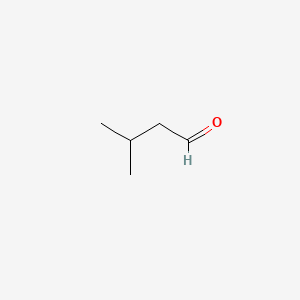

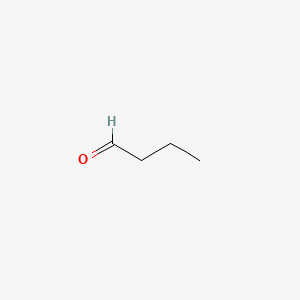

This compound, a β-hydroxy aldehyde, possesses a unique structure featuring both a tertiary hydroxyl group and an aldehyde functional group.[1] This bifunctionality makes it a versatile building block in organic synthesis. The presence of a methyl group on the third carbon atom provides stability to the enolate intermediate, which can enhance the efficiency of certain reactions.[1]

Structure:

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₅H₁₀O₂[2]

-

Canonical SMILES: CC(C)(O)CC=O

-

InChI Key: FXFBPKDQLDOIRG-UHFFFAOYSA-N[2]

The structural representation of this compound is as follows:

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 102.13 g/mol | [2] |

| Monoisotopic Mass | 102.068079557 Da | [2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| XLogP3-AA (LogP) | -0.4 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods, most notably via a crossed aldol (B89426) condensation or through enzymatic reduction.

2.1.1. Crossed Aldol Condensation

This is a classic method for forming carbon-carbon bonds and is a viable route for the synthesis of this compound.[1] The reaction involves the base-catalyzed reaction between acetone (B3395972) and acetaldehyde (B116499). Since both reactants have α-hydrogens, a mixture of products can be expected. To favor the desired crossed-aldol product, reaction conditions must be carefully controlled.

Representative Experimental Protocol (Adapted from similar Aldol Condensations):

-

Materials: Acetone, Acetaldehyde, 10% Aqueous Sodium Hydroxide (NaOH), Ethanol, Diethyl Ether, Anhydrous Magnesium Sulfate, Distillation Apparatus.

-

Procedure:

-

To a cooled (0-5 °C) and stirred solution of acetone in ethanol, slowly add a 10% aqueous solution of sodium hydroxide.

-

Maintain the temperature while slowly adding acetaldehyde to the reaction mixture.

-

Allow the reaction to stir at a low temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

-

Logical Workflow for Aldol Condensation:

Caption: Aldol condensation workflow for this compound synthesis.

2.1.2. Enzymatic Synthesis

A biocatalytic approach involves the enzymatic reduction of 3-hydroxyisovalerate.[1] This method offers high selectivity under mild reaction conditions and is of interest in metabolic engineering. The reaction is catalyzed by a Carboxylic Acid Reductase (CAR) and often requires the co-expression of a phosphopantetheinyl transferase (PPTase) like Sfp in a microbial host such as E. coli.[1]

Experimental Protocol Outline:

-

Enzyme and Host: Carboxylic Acid Reductase (CAR) and a phosphopantetheinyl transferase (e.g., Sfp) co-expressed in E. coli.

-

Substrate: 3-Hydroxyisovalerate.

-

Procedure:

-

Cultivate the recombinant E. coli strain expressing CAR and Sfp.

-

Induce protein expression.

-

Harvest the cells and prepare either whole-cell catalysts or cell-free extracts.

-

Incubate the catalyst with 3-hydroxyisovalerate in a suitable buffer containing necessary cofactors (ATP and NADPH).

-

Monitor the reaction for the formation of this compound using techniques like GC-MS or HPLC.

-

Extract and purify the product from the reaction mixture.

-

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the methylene (B1212753) protons adjacent to the carbonyl group, the aldehyde proton, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the two methyl carbons, the methylene carbon, the carbon bearing the hydroxyl group, and the carbonyl carbon of the aldehyde. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretching of the alkyl groups, and a strong C=O stretching absorption for the aldehyde (around 1725-1705 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Signaling Pathways and Biological Relevance

This compound has been identified as an intermediate in engineered biosynthetic pathways.[1] A key example is its production from 3-hydroxyisovalerate through the action of a Carboxylic Acid Reductase (CAR). This pathway is of interest for the biotechnological production of valuable chemicals.

Biosynthetic Pathway of this compound:

Caption: Enzymatic reduction of 3-hydroxyisovalerate to this compound.

References

An In-depth Technical Guide to 3-Hydroxy-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylbutanal, a versatile β-hydroxy aldehyde. It details the compound's chemical identity, including its CAS number and IUPAC name, and presents a thorough compilation of its physicochemical and spectroscopic properties. The guide outlines both chemical and biocatalytic synthesis methodologies, offering detailed experimental protocols for its preparation. Furthermore, it explores the role of this compound in metabolic engineering as a biosynthetic intermediate and discusses its application as a valuable building block in the synthesis of more complex molecules relevant to drug discovery and development.

Chemical Identity and Properties

This compound is a bifunctional organic molecule containing both a hydroxyl and an aldehyde functional group. Its structure makes it a useful intermediate in various chemical transformations.

IUPAC Name: this compound[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | PubChem[1][2] |

| Molecular Weight | 102.13 g/mol | PubChem[1][2][3] |

| XLogP3 | -0.4 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |

| Rotatable Bond Count | 2 | PubChem[1][2] |

| Exact Mass | 102.068079557 Da | PubChem[1][2] |

| Monoisotopic Mass | 102.068079557 Da | PubChem[1][2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1][2] |

| Heavy Atom Count | 7 | PubChem[1][2] |

Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. The expected characteristic signals are summarized below.

| Technique | Characteristic Signals | Source |

| ¹H NMR | Aldehyde proton (CHO): δ 9.6–9.8 ppm (singlet) | BenchChem[3] |

| ¹³C NMR | Aldehyde carbon (C=O): δ 200–205 ppm; Hydroxyl-bearing carbon (C-OH): δ 70–75 ppm | BenchChem[3] |

| IR Spectroscopy | Strong C=O stretch: ~1720 cm⁻¹; Broad O-H stretch: ~3400 cm⁻¹ | BenchChem[3] |

| Mass Spectrometry | Molecular ion [M]⁺: m/z 102; Key fragment ion: m/z 57 (C₃H₅O⁺) | BenchChem[3] |

Synthesis Methodologies and Experimental Protocols

This compound can be synthesized through both traditional chemical methods and modern biocatalytic routes.

Chemical Synthesis

Two primary chemical synthesis strategies for this compound are the controlled oxidation of a corresponding diol and a crossed aldol (B89426) condensation reaction.[3]

This protocol is a representative procedure based on the principles of the aldol reaction.

Materials:

-

Acetaldehyde (B116499), freshly distilled

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (HCl), dilute (for neutralization)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of acetone in a suitable solvent (e.g., water or ethanol) is chilled in an ice bath to 0-5 °C.

-

A dilute aqueous solution of sodium hydroxide is added dropwise to the cooled acetone solution while maintaining the temperature below 10 °C.

-

Freshly distilled acetaldehyde is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is neutralized (pH ~7).

-

The aqueous mixture is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield this compound.

Biocatalytic Synthesis

A sustainable and highly selective method for producing this compound involves the use of engineered microorganisms. Specifically, Escherichia coli has been engineered to produce this compound via the enzymatic reduction of 3-hydroxyisovalerate.[3] This reaction is catalyzed by a Carboxylic Acid Reductase (CAR) enzyme.[3] For optimal activity, the CAR enzyme is often co-expressed with a phosphopantetheinyl transferase (PPTase), such as Sfp.[3]

The following diagram illustrates the general workflow for the biocatalytic production of this compound in engineered E. coli.

Caption: Biocatalytic production of this compound in engineered E. coli.

Role in Metabolic Engineering and Biological Systems

This compound is a target molecule in metabolic engineering for the production of bio-based chemicals. Its synthesis in engineered microbial systems showcases the potential for sustainable manufacturing of valuable chemical intermediates.

Engineered Biosynthetic Pathway

The enzymatic conversion of 3-hydroxyisovalerate to this compound is a key step in an engineered metabolic pathway. This pathway leverages the host organism's central metabolism to provide the necessary precursors.

Caption: Engineered pathway for this compound synthesis from glucose.

Natural Occurrence

This compound has been identified as a compound formed during the roasting of some plant seeds.[3] This formation is likely a result of complex chemical reactions, such as the Maillard reaction and caramelization, that occur at high temperatures.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules, which is of significant interest to drug development professionals.

Key Chemical Transformations

The aldehyde and hydroxyl groups of this compound can undergo a variety of chemical reactions, allowing for its incorporation into diverse molecular scaffolds.

-

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, forming 3-hydroxy-3-methylbutanoic acid.

-

Reduction: The aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 3-methylbutane-1,3-diol.[3]

-

Aldol Condensation: As a product of an aldol reaction, it can also participate in further aldol reactions, serving as a key substrate for forming new carbon-carbon bonds.[3]

-

Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives.

Logical Relationship of Functional Group Transformations

The reactivity of this compound allows for a range of synthetic transformations, making it a valuable starting material for creating diverse chemical structures.

Caption: Synthetic utility of this compound.

While direct applications in marketed drugs are not extensively documented, the potential of this compound as a scaffold or intermediate in the synthesis of novel bioactive compounds remains an active area of interest for medicinal chemists. Its stereocenter and multiple functional groups provide opportunities for creating complex and diverse molecular architectures for drug discovery programs.

References

Synthesis of 3-Hydroxy-3-methylbutanal: A Technical Guide to a Challenging Crossed Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 3-hydroxy-3-methylbutanal via a crossed aldol (B89426) condensation between acetaldehyde (B116499) and acetone (B3395972). This particular transformation serves as a classic example of the complexities inherent in controlling selectivity when both carbonyl reactants possess α-hydrogens. While the desired product is a valuable β-hydroxy aldehyde, its synthesis is complicated by multiple competing reaction pathways, including the self-condensation of each reactant. This document outlines the theoretical basis, presents a detailed experimental protocol adapted from analogous reactions, summarizes relevant quantitative data from related studies, and offers a logical workflow for the synthesis.

Introduction and Reaction Principle

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the nucleophilic addition of an enolate ion (from an aldehyde or ketone) to the carbonyl group of another aldehyde or ketone, forming a β-hydroxy carbonyl compound, known as an aldol adduct.

The synthesis of this compound requires the specific reaction between the enolate of acetaldehyde and the carbonyl of acetone.

Reaction Scheme: CH₃CHO + CH₃C(O)CH₃ --(Base)--> HO-C(CH₃)₂-CH₂CHO

However, a significant challenge arises because both acetaldehyde and acetone are enolizable, leading to a mixture of four potential products under standard basic conditions:

-

Acetaldehyde self-condensation product: 3-hydroxybutanal

-

Acetone self-condensation product: 4-hydroxy-4-methyl-2-pentanone

-

Crossed-condensation product 1 (desired): this compound (from acetaldehyde enolate + acetone)

-

Crossed-condensation product 2 (isomer): 4-hydroxy-2-pentanone (from acetone enolate + acetaldehyde)

Controlling the reaction to selectively yield this compound is non-trivial. Aldehydes are typically more electrophilic than ketones, which would favor the formation of the isomeric product, 4-hydroxy-2-pentanone. Therefore, reaction conditions must be carefully considered to favor the formation of the acetaldehyde enolate and its subsequent attack on acetone. Furthermore, the aldol addition is a reversible process, and the equilibrium may not favor the desired product.[1]

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, from reagent preparation to product purification.

Caption: General experimental workflow for the base-catalyzed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Acetone (ACS grade, anhydrous)

-

Acetaldehyde (freshly distilled)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Diethyl ether (anhydrous)

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (B86663) (MgSO₄, anhydrous)

-

Hydrochloric acid (HCl, 1 M, cold)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add acetone (1.5 eq) and a 10% aqueous solution of sodium hydroxide (0.1 eq). Cool the stirred mixture to 0-5 °C using an ice bath.

-

Reactant Addition: Slowly add acetaldehyde (1.0 eq) dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition to minimize the self-condensation of acetaldehyde.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of acetaldehyde.

-

Workup - Quenching: Once the reaction is deemed complete, carefully neutralize the mixture by slowly adding cold 1 M HCl with vigorous stirring, maintaining the temperature below 10 °C, until the pH of the aqueous layer is approximately 7.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Workup - Wash and Dry: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent dehydration of the aldol product.

-

Purification: The resulting crude oil, which will be a mixture of products, can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to isolate the this compound.

Quantitative Data from Related Studies

Direct and reliable yield data for the base-catalyzed synthesis of this compound is limited in the literature. The table below presents quantitative data from related systems to provide context on reaction kinetics, equilibrium, and potential yields under various catalytic conditions.

| Parameter | Reactants | Catalyst / Conditions | Observation | Reference |

| Retro-Aldol Rate Constant (kretro) | This compound | Aq. NaOH, 25 °C | 0.0564 M⁻¹s⁻¹ | --INVALID-LINK-- |

| Equilibrium Constant (Khydration) | 3-methyl-2-butenal <=> this compound | Aq. NaOH, 25 °C | K = [Aldol]/[Enone] = 0.41 | --INVALID-LINK-- |

| Acetaldehyde Conversion | Acetaldehyde (self-condensation) | 0.5%La-2.3%Ca-2MgO/Al₂O₃, 20°C, 200 kPa | 95.89% conversion | --INVALID-LINK-- |

| 3-Hydroxybutanal Selectivity | Acetaldehyde (self-condensation) | 0.5%La-2.3%Ca-2MgO/Al₂O₃, 20°C, 200 kPa | 92.08% selectivity | --INVALID-LINK-- |

| Cross-Condensation Selectivity | Acetaldehyde + Acetone | Phosphate-modified TiO₂ | Surface phosphate (B84403) groups improved selectivity toward cross-aldol products over acetaldehyde self-condensation. | --INVALID-LINK-- |

The data presented highlights the thermodynamic challenges (reversibility) and the significant research efforts into developing selective catalysts to overcome the poor selectivity of simple base-catalyzed systems.

References

An In-depth Technical Guide on the Natural Occurrence of 3-Hydroxy-3-methylbutanal and Related Aldehydes in Roasted Seeds

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide explores the natural occurrence of short-chain aldehydes in roasted seeds, with an initial focus on 3-Hydroxy-3-methylbutanal. Preliminary research indicates that this compound is among the array of compounds formed during the roasting of certain plant seeds.[1] However, a comprehensive review of the current scientific literature reveals a significant scarcity of specific quantitative data and detailed formation pathways for this particular compound in roasted seeds.

Conversely, the closely related compound, 3-methylbutanal (B7770604), is extensively documented as a key aroma and flavor component in a wide variety of roasted seeds. It is formed primarily through the Maillard reaction, specifically via the Strecker degradation of the amino acid L-leucine. Given the abundance of available data for 3-methylbutanal, this guide will focus on its natural occurrence, quantitative analysis, and formation pathways as a representative and significant aldehyde in roasted seeds, while acknowledging the data gap for this compound as a potential area for future research.

Natural Occurrence and Formation of 3-Methylbutanal in Roasted Seeds

The characteristic aroma of roasted seeds is largely due to a complex mixture of volatile organic compounds produced during the roasting process. The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary contributor to this flavor profile. A key subsidiary reaction of the Maillard reaction is the Strecker degradation of amino acids, which leads to the formation of Strecker aldehydes, including 3-methylbutanal.

The formation of 3-methylbutanal is initiated by the reaction of the amino acid L-leucine with a dicarbonyl compound, which is itself an intermediate of the Maillard reaction. This process involves the transamination and decarboxylation of the amino acid, resulting in the formation of the aldehyde with one fewer carbon atom. This reaction is fundamental to the development of the malty, chocolate-like, and nutty aromas characteristic of many roasted food products.

// Nodes Leucine [label="L-Leucine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyl [label="Dicarbonyl\n(from Maillard Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Decarboxylated_Intermediate [label="Decarboxylated\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Aminoketone [label="Aminoketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Three_Methylbutanal [label="3-Methylbutanal", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled"];

// Edges Leucine -> Schiff_Base [label="+ Dicarbonyl"]; Dicarbonyl -> Schiff_Base; Schiff_Base -> Decarboxylated_Intermediate [label="- CO2"]; Decarboxylated_Intermediate -> Three_Methylbutanal [label="+ H2O\n(Hydrolysis)"]; Decarboxylated_Intermediate -> Aminoketone; } caption: "Strecker Degradation Pathway of L-Leucine to 3-Methylbutanal."

Quantitative Data of 3-Methylbutanal in Roasted Seeds

The concentration of 3-methylbutanal in roasted seeds can vary significantly depending on the type of seed, roasting conditions (temperature and time), and the initial composition of precursors (L-leucine and reducing sugars). The following table summarizes quantitative data for 3-methylbutanal in various roasted seeds as reported in the scientific literature.

| Seed Type | Roasting Conditions | Concentration of 3-Methylbutanal | Reference |

| Almonds (Prunus dulcis) | Dry roasted at 138°C for 28-38 minutes | 910 - 4300 ng/g | [2] |

| Sesame Seeds (Sesamum indicum) | Pan-roasted at 180°C | High Odor Activity Value (OAV=124) | [3] |

| Coffee Beans (Arabica) | Roasted, specific conditions not detailed | 0.04 (relative abundance) | [4] |

| Pumpkin Seeds (Cucurbita pepo) | Roasted at 150°C | Highest concentration observed | [5][6] |

| Sunflower Seeds (Helianthus annuus) | Roasted at 125-145°C | Key contributor to aroma profile | [7] |

Experimental Protocols for the Analysis of Volatile Compounds

The analysis of volatile compounds such as 3-methylbutanal in roasted seeds typically involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a commonly employed technique for the extraction and concentration of these analytes from the sample matrix.

Detailed Methodology: HS-SPME-GC-MS Analysis

-

Sample Preparation:

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed and incubated at a specific temperature (e.g., 40-50°C) for a set time (e.g., 10-20 minutes) to allow volatiles to equilibrate in the headspace.[4][8]

-

An SPME fiber coated with a suitable stationary phase (e.g., DVB/Carboxen/PDMS) is exposed to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.[4][8]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph.

-

The desorbed volatile compounds are separated on a capillary column (e.g., DB-5ms).

-

The separated compounds are then introduced into the mass spectrometer for detection and identification based on their mass spectra and retention times.

-

-

Quantification:

-

The concentration of 3-methylbutanal is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of a 3-methylbutanal standard.

-

// Nodes Start [label="Start: Roasted Seed Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Grinding of Seeds", fillcolor="#FFFFFF", fontcolor="#202124"]; Vial [label="Placement in Headspace Vial\n(+ Internal Standard)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubation [label="Incubation and Equilibration", fillcolor="#FFFFFF", fontcolor="#202124"]; SPME [label="HS-SPME Fiber Exposure\n(Adsorption of Volatiles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_Injection [label="Thermal Desorption in GC Inlet", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GC_Separation [label="Chromatographic Separation", fillcolor="#FBBC05", fontcolor="#202124"]; MS_Detection [label="Mass Spectrometric Detection\nand Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Concentration of\n3-Methylbutanal Determined", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Grinding; Grinding -> Vial; Vial -> Incubation; Incubation -> SPME; SPME -> GC_Injection; GC_Injection -> GC_Separation; GC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; Data_Analysis -> End; } caption: "Workflow for HS-SPME-GC-MS Analysis of Volatiles."

Conclusion

While this compound has been noted as a product of seed roasting, there is a clear lack of in-depth research and quantitative data available in the current literature. This presents an opportunity for further investigation into its formation, concentration, and sensory impact.

In contrast, 3-methylbutanal is a well-established and significant volatile compound in a variety of roasted seeds, contributing to their desirable aroma profiles. Its formation via the Strecker degradation of L-leucine is a well-understood pathway. The analytical methods for its detection and quantification are robust and widely used in food science. For researchers and professionals in drug development interested in the byproducts of food processing, understanding the formation and presence of compounds like 3-methylbutanal is crucial. Further research into less-documented compounds like this compound could unveil new insights into the complex chemistry of food processing and its potential physiological effects.

References

- 1. This compound|C5H10O2|RUO [benchchem.com]

- 2. almonds.org [almonds.org]

- 3. researchgate.net [researchgate.net]

- 4. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. maxapress.com [maxapress.com]

- 8. Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 3-Hydroxy-3-methylbutanal: A Technical Guide for Researchers

An In-Depth Examination of the Engineered Biosynthetic Pathway, Enzyme Kinetics, and Experimental Protocols for the Production of 3-Hydroxy-3-methylbutanal in Biological Systems.

Abstract

This compound, a β-hydroxy aldehyde, is a valuable chiral building block in organic synthesis. While its natural occurrence in biological systems appears limited to non-enzymatic reactions such as those during the roasting of plant seeds, its biosynthesis has been successfully demonstrated in engineered microorganisms. This technical guide provides a comprehensive overview of the primary biosynthetic route to this compound, focusing on the enzymatic reduction of 3-hydroxy-3-methylbutanoic acid (also known as 3-hydroxyisovalerate) by Carboxylic Acid Reductases (CARs). This document details the underlying enzymatic mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for enzyme characterization and whole-cell bioconversion, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule featuring both a tertiary hydroxyl group and an aldehyde functionality, making it a versatile precursor for the synthesis of various organic molecules. Its chirality and reactive nature make it a compound of interest in the pharmaceutical and chemical industries. While reports of its natural biosynthesis are scarce, the advent of synthetic biology and metabolic engineering has enabled its production in microbial hosts, offering a potentially sustainable and environmentally benign alternative to traditional chemical synthesis.

The core of this biosynthetic approach lies in the utilization of Carboxylic Acid Reductases (CARs), a class of enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. This guide will delve into the engineered biosynthesis of this compound, providing the necessary technical details for its replication and further study.

The Engineered Biosynthetic Pathway

The currently established biosynthetic pathway for this compound in a biological system is an engineered, single-step enzymatic reduction of 3-hydroxy-3-methylbutanoic acid. This reaction is catalyzed by a Carboxylic Acid Reductase (CAR) and is dependent on the presence of the cofactors ATP and NADPH.

The Role of Carboxylic Acid Reductases (CARs)

CARs are large, multi-domain enzymes that facilitate the reduction of a broad range of carboxylic acids.[1] The catalytic mechanism involves three key steps:

-

Adenylation: The carboxylic acid substrate is activated by ATP in the adenylation (A) domain, forming an acyl-adenylate intermediate and releasing pyrophosphate.

-

Thiolation: The acyl group is then transferred to a phosphopantetheine (Ppant) arm, which is post-translationally attached to the thiolation (T) or peptidyl carrier protein (PCP) domain. This forms a thioester intermediate.

-

Reduction: The Ppant arm delivers the thioester to the reductase (R) domain, where it is reduced by NADPH to release the aldehyde product.

This mechanism ensures a direct and selective conversion of the carboxylic acid to the aldehyde, minimizing over-reduction to the corresponding alcohol.

Quantitative Data

While extensive kinetic data exists for various CARs with aromatic and other aliphatic carboxylic acids, specific kinetic parameters for the reduction of 3-hydroxy-3-methylbutanoic acid are not widely reported in the literature. However, studies on CARs from organisms like Mycobacterium marinum have shown activity towards a range of aliphatic fatty acids, and other studies have demonstrated activity on short-chain hydroxy acids.[1][2] The tables below summarize representative kinetic data for CARs with relevant substrates to provide a comparative context.

Table 1: Kinetic Parameters of Carboxylic Acid Reductases for Various Substrates

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Nocardia iowensis | Benzoate (B1203000) | 852 | 0.00225 | 2.6 | [3] |

| Nocardia iowensis | ATP | 69 | - | - | [3] |

| Nocardia iowensis | NADPH | 57 | - | - | [3] |

| Mycobacterium marinum | Benzoate | 362 | - | - | [1] |

| Mycobacterium marinum | ATP | 115 | - | - | [1] |

| Mycobacterium marinum | NADPH | 48 | - | - | [1] |

Note: Data for 3-hydroxy-3-methylbutanoic acid is not currently available in the cited literature. The values for benzoate are provided as a common reference substrate for CAR activity.

Table 2: Whole-Cell Bioconversion Performance for Related Hydroxy Acids

| Host Organism | Substrate | Product | Titer (g/L) | Yield (%) | Reference |

| Escherichia coli | 4-Hydroxybutanoic acid | 1,4-Butanediol | - | 50-95 | [4] |

| Escherichia coli | 6-Hydroxyhexanoic acid | 1,6-Hexanediol | - | - | [4] |

| Escherichia coli | 3-Hydroxybenzoic acid | 3-Hydroxybenzaldehyde | ~1.0 (9 mM) | 87 | [5] |

Note: This table illustrates the potential of whole-cell systems expressing CARs for the conversion of hydroxy acids. Specific titer and yield for this compound are not yet reported in detail.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the biosynthesis of this compound.

Expression and Purification of Carboxylic Acid Reductase

This protocol describes a general method for the expression and purification of a His-tagged CAR in Escherichia coli.

References

- 1. uniprot.org [uniprot.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juser.fz-juelich.de [juser.fz-juelich.de]

Spectroscopic Profile of 3-Hydroxy-3-methylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxy-3-methylbutanal, a versatile bifunctional molecule containing both a hydroxyl and an aldehyde group. The information presented herein is crucial for its identification, characterization, and utilization in synthetic chemistry and drug development.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these techniques.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.6 – 9.8 | Singlet | 1H | Aldehyde proton (-CHO) |

| 3.8 – 4.2 | Triplet | 1H | Methine proton (-CH(OH)-) |

| Not available | Not available | Not available | Methylene protons (-CH₂-) |

| Not available | Not available | Not available | Methyl protons (-CH₃) |

| Not available | Not available | Not available | Hydroxyl proton (-OH) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted) [1]

| Chemical Shift (δ) ppm | Assignment |

| 200 – 205 | Aldehyde Carbonyl Carbon (C=O) |

| 70 – 75 | Hydroxyl-bearing Carbon (C-OH) |

| Not available | Methylene Carbon (-CH₂-) |

| Not available | Methyl Carbons (-CH₃) |

Table 3: Infrared (IR) Spectroscopy Data [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~1720 (strong) | C=O stretch (aldehyde carbonyl) |

Table 4: Mass Spectrometry (MS) Data [1]

| m/z | Assignment |

| 102 | Molecular Ion [M]⁺ |

| 57 | Key Fragment Ion [C₃H₅O]⁺ |

Experimental Protocols

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be recorded on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film would be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. The data would be presented as a plot of transmittance versus wavenumber.

2.3. Mass Spectrometry (MS)

-

Ionization: Electron ionization (EI) is a common method for the mass analysis of small organic molecules.

-

Analysis: The sample would be introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion.

Structural Elucidation Workflow

The logical flow for the characterization of this compound using spectroscopic methods is outlined in the diagram below.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Navigating the Stereochemical Landscape of Hydroxy Aldehydes: A Technical Guide

An Examination of 3-Hydroxy-3-methylbutanal and its Chiral Analogue, 3-Hydroxybutanal

For researchers, scientists, and professionals in drug development, a comprehensive understanding of stereoisomerism is critical for predicting molecular interactions, metabolic pathways, and pharmacological activity. This technical guide addresses the chirality and stereoisomeric properties of this compound and, by extension, its close structural analogue, 3-hydroxybutanal.

Analysis of Chirality in this compound

A fundamental analysis of the molecular structure of this compound reveals that it is an achiral molecule. Chirality in organic molecules typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four distinct substituent groups.

In the case of this compound, the carbon atom at the third position (C3), which bears the hydroxyl group, is bonded to the following:

-

A hydroxyl group (-OH)

-

A methyl group (-CH3)

-

A second, identical methyl group (-CH3)

-

An ethyl-aldehyde group (-CH2CHO)

Due to the presence of two identical methyl groups attached to C3, this carbon does not satisfy the requirement of being bonded to four different groups. Consequently, this compound does not possess a stereocenter and cannot exist as stereoisomers (enantiomers or diastereomers). The molecule is superimposable on its mirror image.

Stereoisomerism in the Chiral Analogue: 3-Hydroxybutanal

In contrast to its methyl-substituted counterpart, 3-hydroxybutanal (also known as acetaldol) is a chiral molecule.[1] The carbon at the C3 position in 3-hydroxybutanal is bonded to four different groups:

-

A hydroxyl group (-OH)

-

A methyl group (-CH3)

-

A hydrogen atom (-H)

-

An ethyl-aldehyde group (-CH2CHO)

This structural feature gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While this chirality is not always exploited, it is a key feature of the molecule.[1]

Physicochemical Properties of 3-Hydroxybutanal Enantiomers

The enantiomers of 3-hydroxybutanal share identical physical properties such as boiling point, density, and solubility in achiral solvents. Their distinguishing characteristic is their interaction with plane-polarized light, where they rotate the plane in equal but opposite directions.

| Property | (R/S)-3-Hydroxybutanal (Racemic) | (R)-3-Hydroxybutanal | (S)-3-Hydroxybutanal |

| CAS Number | 107-89-1 | 117706-97-5 | 117706-98-6 |

| Molecular Formula | C4H8O2 | C4H8O2 | C4H8O2 |

| Molar Mass | 88.11 g/mol | 88.11 g/mol | 88.11 g/mol |

| Appearance | Colorless to pale-yellow liquid | Not specified | Not specified |

| Boiling Point | ~162 °C (with decomposition) | Not specified | Not specified |

| Density | ~0.98 g/mL | Not specified | Not specified |

Synthesis and Experimental Protocols

The synthesis of hydroxy aldehydes can be approached through both traditional chemical methods and modern biotechnological routes.[2]

Chemical Synthesis: Aldol (B89426) Addition

3-Hydroxybutanal is classically synthesized via the dimerization of acetaldehyde (B116499) in an aldol reaction, typically using a base catalyst like aqueous sodium hydroxide.[1] This standard procedure results in a racemic mixture of the (R)- and (S)-enantiomers.

Experimental Protocol: Racemic Synthesis of 3-Hydroxybutanal

This protocol is adapted from established chemical preparations.

-

Preparation : Place 200 mL of ice-cold water into a reaction vessel immersed in a cooling bath (ice and water).

-

Addition of Acetaldehyde : While agitating the mixture, introduce 100 g of freshly distilled acetaldehyde in portions. Crucially, maintain the internal temperature at or below 0°C.

-

Catalyst Introduction : Once all acetaldehyde is added, adjust the cooling bath to maintain a temperature of -12°C. Slowly add 100 mL of a 2-5% aqueous solution of a suitable base catalyst (e.g., potassium cyanide, as in some historical preparations, or sodium hydroxide) while ensuring the temperature does not exceed -8°C.

-

Reaction Incubation : Maintain the reaction mixture below -8°C for 2 hours, then transfer it to an ice chest or refrigerator at 0°C for approximately 30 hours.

-

Workup and Extraction : Saturate the resulting pale-yellow solution with sodium chloride (NaCl) to reduce the solubility of the product. Perform four sequential extractions with a suitable organic solvent, such as diethyl ether.

-

Purification : Dry the combined ethereal extracts over anhydrous sodium sulfate. Remove the ether via distillation. The remaining residue, which is crude 3-hydroxybutanal, should be purified by vacuum distillation, collecting the fraction at 80-90°C under 20 mmHg pressure.

Biocatalytic and Metabolic Engineering Approaches

Modern synthetic strategies increasingly employ engineered enzymes and microbial systems to achieve high selectivity under mild conditions.[2] For instance, research has demonstrated the production of related compounds like this compound through the enzymatic reduction of 3-hydroxyisovalerate, catalyzed by a Carboxylic Acid Reductase (CAR) in engineered E. coli.[2] Similar enzymatic pathways could be engineered for the stereoselective synthesis of (R)- or (S)-3-hydroxybutanal.

Characterization and Analysis

The characterization of 3-hydroxybutanal and related compounds relies on a suite of standard analytical techniques:[2]

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and connectivity.

-

Infrared (IR) Spectroscopy : This technique identifies the key functional groups, namely the hydroxyl (-OH) and aldehyde (-CHO) groups.

-

Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Chiral Chromatography : To separate and quantify the enantiomers in a racemic mixture, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase is required.

References

An In-depth Technical Guide to the Physical Properties and Stability of 3-Hydroxy-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylbutanal, a β-hydroxy aldehyde, is a valuable building block in advanced organic synthesis and a subject of interest in biochemical pathway research.[1] Its bifunctional nature, containing both a tertiary hydroxyl group and a reactive aldehyde, makes it a versatile intermediate for creating complex molecules, particularly through carbon-carbon bond-forming reactions like aldol (B89426) additions.[1] This guide provides a comprehensive overview of its physical properties and chemical stability, offering crucial data and methodologies for professionals working with this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Calculated LogP | -0.4 | [2] |

| Appearance | Colorless to pale-yellow liquid (inferred) | [3] |

For comparative purposes, the physical properties of structurally similar compounds are presented in Table 2.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3-Methylbutanal (B7770604) | C₅H₁₀O | 86.13 | 92.5 | 0.7977 (at 20°C) |

| 3-Hydroxybutanal | C₄H₈O₂ | 88.11 | 162 | 0.98 |

| 2-Hydroxy-3-methylbutanal | C₅H₁₀O₂ | 102.13 | 143 | 0.957 |

Solubility

While specific solubility data for this compound is limited, its structure as a small polar molecule with the ability to form hydrogen bonds suggests it is soluble in water and various organic solvents.[4] Small aldehydes and ketones are generally miscible with water.[4] For instance, the related compound 3-methylbutanal has a reported water solubility of 20 g/L.[5] It is expected to be readily soluble in polar organic solvents such as ethanol, methanol, and acetone (B3395972).[4]

Chemical Stability and Reactivity

The stability of this compound is governed by the reactivity of its aldehyde and β-hydroxy functional groups.

Thermal and pH Stability

The primary pathway for the degradation of this compound is the retro-aldol reaction .[1] This reaction is reversible and can be catalyzed by both base and heat.[6][7][8] In the presence of aqueous base, such as sodium hydroxide (B78521), the compound undergoes cleavage to yield acetone and acetaldehyde.[6]

A kinetic study of this process in aqueous sodium hydroxide at 25°C revealed that the degradation proceeds through an initial, reversible dehydration to form the α,β-unsaturated aldehyde, 3-methyl-2-butenal, which then undergoes a slower, irreversible retro-aldol cleavage.[6] Therefore, storage under neutral or slightly acidic conditions at reduced temperatures is recommended to minimize degradation.

Reactivity

-

Oxidation: The tertiary alcohol group in this compound is resistant to oxidation, as this would necessitate the cleavage of a carbon-carbon bond.[1] The aldehyde group, however, can be oxidized to a carboxylic acid, forming 3-hydroxy-3-methylbutanoic acid, using strong oxidizing agents like acidified potassium dichromate.[1]

-

Reduction: The aldehyde carbonyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 3-methylbutane-1,3-diol.[1]

Reaction and Decomposition Pathways

The synthesis and decomposition of this compound involve key chemical transformations that are critical for its application and handling.

References

- 1. This compound|C5H10O2|RUO [benchchem.com]

- 2. 3-Hydroxy-3-methyl-butanal | C5H10O2 | CID 11051591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybutanal - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]

Biochemical pathways involving 3-Hydroxy-3-methylbutanal

An In-depth Technical Guide to the Biochemical Pathways Involving 3-Hydroxy-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a β-hydroxy aldehyde, a class of molecules with significant potential in synthetic chemistry and biocatalysis. Its structure, featuring both a hydroxyl and an aldehyde functional group, makes it a versatile building block. While not a central metabolite in well-established, conserved metabolic pathways, it has emerged as a key intermediate in engineered biosynthetic routes for the production of valuable chemicals. This technical guide provides a comprehensive overview of the known biochemical pathways involving this compound, with a focus on the enzymes, quantitative data, and experimental protocols relevant to its synthesis and conversion.

Biochemical Pathways Involving this compound

The known biochemical pathways involving this compound are primarily engineered, leveraging enzymes from various organisms to create novel metabolic routes in microbial hosts like Escherichia coli.

Engineered Biosynthesis of this compound

This compound can be biosynthesized from the amino acid L-leucine through a two-step pathway. The first step involves the conversion of a leucine (B10760876) catabolism intermediate to 3-hydroxyisovalerate (3-HIA). 3-HIA is a known biomarker for biotin (B1667282) deficiency[1]. In the second, key engineered step, 3-HIA is reduced to this compound.

This reduction is catalyzed by a Carboxylic Acid Reductase (CAR), an enzyme that converts carboxylic acids to their corresponding aldehydes[2]. This reaction is dependent on ATP and NADPH[2][3][4][5]. The integration of a CAR enzyme into a microbial host that can produce 3-HIA from a renewable feedstock like glucose enables the biosynthesis of this compound.

Enzymatic Conversion of this compound

Once formed, this compound can be further metabolized through reduction or oxidation.

1. Reduction to 3-Methylbutane-1,3-diol:

In engineered pathways, this compound is a direct precursor to 3-methylbutane-1,3-diol (isopentyldiol), a compound with applications in cosmetics and polymer synthesis. This conversion is a reduction of the aldehyde group to a primary alcohol, catalyzed by NADPH-dependent aldehyde reductases or alcohol dehydrogenases. Notably, the E. coli enzyme YqhD and the Saccharomyces cerevisiae enzyme GRE2 have been shown to catalyze this reaction[6].

2. Oxidation to 3-Hydroxy-3-methylbutanoic Acid:

A common metabolic fate for aldehydes in biological systems is their oxidation to the corresponding carboxylic acid. This reaction is catalyzed by a broad family of enzymes known as aldehyde dehydrogenases (ALDHs), which typically utilize NAD(P)+ as a cofactor[7][8][9]. While specific studies on the oxidation of this compound by ALDHs are not prevalent in the literature, it is a highly probable metabolic conversion.

Quantitative Data

Specific kinetic data for enzymes acting on this compound and its direct precursor, 3-hydroxyisovalerate, are limited in the literature. However, data for related substrates provide valuable context for the performance of these enzymes.

Table 1: Kinetic Parameters of Carboxylic Acid Reductase from Nocardia sp.

While kinetic data for the reduction of 3-hydroxyisovalerate is not available, the following table presents the Michaelis-Menten constants for the model substrate benzoate (B1203000) and the required cofactors. This provides an indication of the enzyme's affinity for its substrates.

| Substrate | Km (μM) | Vmax (μmol/min/mg protein) |

| Benzoate | 645 ± 75 | 0.902 ± 0.04 |

| ATP | 29.3 ± 3.1 | N/A |

| NADPH | 57.3 ± 12.5 | N/A |

| Data from[10] |

Table 2: Kinetic Parameters of E. coli Aldehyde Reductase (YqhD) with Various Aldehyde Substrates

YqhD exhibits broad substrate specificity. The following table summarizes its kinetic parameters with several short-chain aldehydes, suggesting it would be active on this compound.

| Substrate | Km (mM) | kcat (s-1) |

| Butanal | 0.67 | 59.5 |

| Propanal | N/A | 45.06 |

| Acrolein | N/A | 62.5 |

| Malondialdehyde | N/A | 60.1 |

| Acetaldehyde | N/A | 53.5 |

| Isobutyraldehyde | N/A | 1.0 |

| Data from[11][12] |

Experimental Protocols

Carboxylic Acid Reductase (CAR) Activity Assay

This protocol describes a general method for determining CAR activity by monitoring the consumption of NADPH spectrophotometrically.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES-K, pH 7.5), 10 mM MgCl₂, 2.5 mM ATP, and 1 mM NADPH[3].

-

Enzyme and Substrate: Add the purified CAR enzyme to the reaction mixture in a cuvette. The reaction is initiated by the addition of the substrate, 3-hydroxyisovalerate (typically to a final concentration of 10 mM)[3].

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Data Analysis: Calculate the initial rate of reaction from the linear phase of the absorbance curve. The rate of NADPH consumption can be quantified using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6220 M⁻¹cm⁻¹.

Quantification of this compound in Biological Samples

This protocol details a robust method for the quantification of aldehydes like this compound from complex biological matrices, such as cell culture supernatant or plasma, using derivatization followed by High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: If the biological sample contains proteins (e.g., plasma), they must be removed. This is typically achieved by adding a cold organic solvent like acetonitrile (B52724) to precipitate the proteins, followed by centrifugation to pellet the precipitate. The clear supernatant is then collected.

-

Derivatization: The aldehyde in the supernatant is derivatized with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which is more readily detectable by UV-Vis spectroscopy[2][13][14][15][16]. The reaction is typically carried out in an acidic solution.

-

HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column. The DNPH-hydrazone derivatives are separated and then detected by a UV detector at a wavelength of approximately 360 nm[13].

-

Quantification: The concentration of this compound in the original sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated with known concentrations of derivatized this compound.

Relevance for Researchers and Drug Development Professionals

The study of the biochemical pathways of this compound is relevant in several areas:

-

Bioproduction of Chemicals: The engineered pathway from 3-hydroxyisovalerate to 3-methylbutane-1,3-diol, with this compound as a key intermediate, is a prime example of how metabolic engineering can be used to produce valuable chemicals from renewable resources. Understanding and optimizing the enzymes in this pathway is crucial for improving titers and yields.

-

Enzyme Discovery and Engineering: Carboxylic acid reductases and aldehyde reductases are powerful biocatalysts. Studying their activity on substrates like 3-hydroxyisovalerate and this compound can expand their known substrate scope and provide targets for protein engineering to improve their catalytic efficiency and selectivity.

-

Drug Metabolism and Toxicology: Aldehydes are often reactive and potentially toxic molecules. Understanding how endogenous enzyme systems, such as the aldehyde dehydrogenase superfamily, metabolize novel aldehydes is critical in drug development. If a drug candidate could be metabolized to this compound, its subsequent enzymatic fate would be of toxicological interest. ALDHs themselves are targets for drug development, and understanding their substrate specificity is a key aspect of this research[8][9].

Conclusion

While this compound is not a metabolite of a major, conserved biochemical pathway, it has been successfully integrated as an intermediate in engineered metabolic routes. The synthesis from 3-hydroxyisovalerate via Carboxylic Acid Reductases and its subsequent reduction to 3-methylbutane-1,3-diol by aldehyde reductases are well-defined enzymatic steps. These pathways hold promise for the sustainable production of valuable chemicals.

Significant gaps in our knowledge remain, most notably the absence of a confirmed natural metabolic pathway for this compound and a lack of specific kinetic data for the key enzymes involved. Future research should focus on exploring the potential natural occurrence of this molecule, perhaps as a minor product of microbial metabolism, and on the detailed kinetic characterization of the enzymes that produce and consume it. Such studies will not only enhance our fundamental understanding of microbial metabolism but also provide valuable tools for the advancement of synthetic biology and biocatalysis.

References

- 1. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 2. hitachi-hightech.com [hitachi-hightech.com]

- 3. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|C5H10O2|RUO [benchchem.com]

- 7. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 8. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. WO1998040472A2 - Carboxylic acid reductase, and methods of using same - Google Patents [patents.google.com]

- 11. uniprot.org [uniprot.org]

- 12. DSpace [dr.lib.iastate.edu]

- 13. unitedchem.com [unitedchem.com]

- 14. epa.gov [epa.gov]

- 15. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 16. iomcworld.com [iomcworld.com]

A Technical Guide to 3-Hydroxy-3-methylbutanal as a Metabolite in Engineered E. coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylbutanal, a versatile β-hydroxy aldehyde, is a valuable precursor for the synthesis of various chemicals and pharmaceuticals. Its production through microbial fermentation using engineered Escherichia coli presents a promising and sustainable alternative to traditional chemical synthesis routes. This technical guide provides an in-depth overview of the metabolic engineering strategies employed for the biosynthesis of this compound in E. coli. It covers the engineered metabolic pathway, key enzymatic steps, and detailed experimental protocols for cultivation, extraction, and quantification. Furthermore, this guide presents quantitative data on the production of the closely related precursor, 3-hydroxy-3-methylbutyrate (HMB), and visualizes the core concepts through signaling pathway and workflow diagrams.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl and an aldehyde group, making it a valuable building block in organic synthesis. Its applications range from the production of specialty chemicals to the synthesis of complex pharmaceutical intermediates. The growing demand for sustainable and environmentally friendly chemical production methods has spurred interest in developing microbial platforms for the synthesis of this compound. Escherichia coli, with its well-characterized genetics and metabolism, rapid growth, and ease of genetic manipulation, has emerged as a workhorse for the production of a wide array of bio-based chemicals.

This guide focuses on the production of this compound in engineered E. coli, detailing the biosynthetic pathway, the genetic modifications required, and the analytical methods for its quantification.

Biosynthesis of this compound in Engineered E. coli

The production of this compound in E. coli is achieved by introducing a heterologous biosynthetic pathway that converts central metabolites into the target molecule. A key strategy involves the enzymatic reduction of 3-hydroxy-3-methylbutanoic acid (also known as 3-hydroxyisovalerate or HMB).

The Engineered Metabolic Pathway

The de novo biosynthesis of this compound in E. coli can be engineered to start from the central metabolite acetyl-CoA. The pathway leverages enzymes from the native metabolism of E. coli as well as heterologous enzymes. A crucial final step is the reduction of the carboxylic acid to an aldehyde.

The key enzymatic steps are:

-

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by an acetoacetyl-CoA thiolase.

-

Formation of HMG-CoA: Acetoacetyl-CoA is then condensed with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is catalyzed by HMG-CoA synthase.

-

Cleavage to Acetoacetate (B1235776) and Acetyl-CoA: HMG-CoA is cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA.

-

Reduction to 3-Hydroxybutyrate: Acetoacetate is reduced to 3-hydroxybutyrate.

-

Conversion to 3-Hydroxy-3-methylbutyrate (HMB): While not explicitly detailed in the search results for a direct pathway to HMB from 3-hydroxybutyrate, a plausible route involves the conversion to 3-hydroxy-3-methylbutyryl-CoA and subsequent hydrolysis. A recently developed synthetic pathway for HMB in E. coli utilizes heterologous enzymes from the mevalonate (B85504) and myxobacterial iso-fatty acid pathways to convert acetyl-CoA to HMB-CoA, which is then hydrolyzed by a thioesterase to HMB.[1]

-

Reduction of HMB to this compound: The final and critical step is the reduction of HMB to this compound. This is achieved by a Carboxylic Acid Reductase (CAR).

dot

Caption: Engineered biosynthetic pathway for this compound in E. coli.

Key Enzymes and Genetic Modifications

Successful production of this compound relies on the expression of heterologous enzymes and often requires modifications to the host's native metabolism to increase precursor availability and reduce byproduct formation.

-

Carboxylic Acid Reductase (CAR): This is the pivotal enzyme for the conversion of HMB to this compound. CARs are large, multidomain enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes.

-

Phosphopantetheinyl Transferase (PPTase): CARs require post-translational modification by a PPTase to become active. The PPTase transfers a 4'-phosphopantetheine (B1211885) moiety from coenzyme A to a conserved serine residue in the carrier protein domain of the CAR. Therefore, co-expression of a suitable PPTase, such as Sfp from Bacillus subtilis, is often necessary for functional expression of CARs in E. coli.

-

Thioesterase: An efficient thioesterase is crucial for the hydrolysis of HMB-CoA to yield HMB, which can then be converted to the aldehyde.[1]

-

Host Strain Modifications: To enhance the flux towards this compound, several genetic modifications in the E. coli host can be implemented. These include:

-

Deletion of competing pathways: Knocking out genes involved in the formation of byproducts such as acetate, lactate, and ethanol (B145695) can redirect carbon flux towards acetyl-CoA, the primary precursor.

-

Overexpression of pathway enzymes: Increasing the expression levels of the enzymes in the biosynthetic pathway can help to overcome potential bottlenecks.

-

Codon optimization: The genes encoding heterologous enzymes should be codon-optimized for expression in E. coli to ensure efficient translation.

-

Quantitative Production Data

| Strain Description | Carbon Source | Titer (g/L) | Time (h) | Reference |

| E. coli expressing a synthetic de novo HMB biosynthetic pathway (initial strain) | Glucose | 0.66 | 48 | [1] |

| Optimized E. coli strain with optimized coenzyme A removal and genetic operon structure (final strain in bench-top bioreactor) | Glucose | 17.7 | - | [1] |

| Final engineered strain | Xylose | >1.0 | - | [1] |

| Final engineered strain | Glycerol | >1.5 | - | [1] |

| Final engineered strain | Acetate | >0.5 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of this compound in engineered E. coli.

Strain Construction

-

Gene Synthesis and Codon Optimization: Synthesize the genes encoding the enzymes of the biosynthetic pathway (e.g., thiolase, HMG-CoA synthase, enzymes for HMB-CoA synthesis, thioesterase, CAR, and Sfp). Codon-optimize the genes for expression in E. coli.

-

Plasmid Construction: Clone the synthesized genes into suitable expression vectors under the control of inducible promoters (e.g., T7, araBAD, or lac promoters). Multiple genes can be assembled into a single operon for coordinated expression.

-

Transformation: Transform the constructed plasmids into a suitable E. coli host strain (e.g., BL21(DE3) or other strains optimized for metabolic engineering).

-

Genomic Modifications (Optional): If necessary, perform genomic modifications such as gene knockouts using techniques like CRISPR-Cas9 or lambda Red recombineering to eliminate competing pathways.

Cultivation and Induction

-

Seed Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.

-

Main Culture: Inoculate a flask containing M9 minimal medium supplemented with a carbon source (e.g., glucose or glycerol) and the necessary antibiotics with the overnight seed culture to an initial optical density at 600 nm (OD600) of 0.05.

-

Growth: Incubate the main culture at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8.

-

Induction: Induce the expression of the heterologous genes by adding the appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside (IPTG), L-arabinose).

-

Production Phase: After induction, reduce the temperature to 30°C and continue the cultivation for 48-72 hours.

Extraction and Quantification of this compound

The quantification of this compound from the fermentation broth typically requires extraction and derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Sample Preparation:

-

Centrifuge 1 mL of the culture broth at 10,000 x g for 10 minutes to pellet the cells.

-

Transfer the supernatant to a new microcentrifuge tube.

-

-

Extraction:

-

Acidify the supernatant to pH 2-3 with HCl.

-

Add an equal volume of an organic solvent (e.g., ethyl acetate) to the acidified supernatant.

-

Vortex vigorously for 1 minute and then centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Carefully collect the organic phase. Repeat the extraction process twice and pool the organic phases.

-

-

Derivatization for GC-MS Analysis:

-

Dry the pooled organic extract under a gentle stream of nitrogen.

-

To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the hydroxyl and aldehyde groups into more volatile trimethylsilyl (B98337) (TMS) derivatives.

-

Incubate the mixture at 60-70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Identification: Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum, and compare with an authentic standard.

-

Quantification: Generate a standard curve using known concentrations of derivatized this compound to quantify the concentration in the samples.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the production and analysis of this compound in engineered E. coli.

dot

Caption: General experimental workflow.

Conclusion

The biosynthesis of this compound in engineered E. coli represents a promising avenue for the sustainable production of this valuable chemical. By leveraging the power of metabolic engineering, it is possible to construct microbial cell factories capable of converting simple carbon sources into this target molecule. The key to successful production lies in the functional expression of a robust biosynthetic pathway, particularly the final reductive step catalyzed by a carboxylic acid reductase, and the optimization of the host metabolism to maximize carbon flux towards the desired product. While significant progress has been made in the production of the precursor HMB, further research is needed to optimize the conversion of HMB to this compound and to obtain high titers of the aldehyde. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to advance the field of microbial synthesis of this compound.

References

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 3-Hydroxy-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Hydroxy-3-methylbutanal, a versatile β-hydroxy aldehyde. This compound, also known as diacetone alcohol, serves as a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through aldol (B89426) condensation reactions.[1] The protocols described herein are based on the well-established base-catalyzed aldol condensation of acetone (B3395972).[2][3][4][5][6]

Overview of Synthesis Routes

This compound can be synthesized through several methods:

-

Aldol Condensation of Acetone: This is the most common and classic method, where two molecules of acetone react in the presence of a base catalyst (e.g., barium hydroxide (B78521), calcium hydroxide, or alkali metal hydroxides) to form this compound.[2][3] The reaction is an equilibrium process.[2]

-

Controlled Oxidation: This method involves the selective oxidation of the primary alcohol, 3-methylbutane-1,3-diol, to the corresponding aldehyde.[1]

-

Biocatalytic Methods: Engineered enzymes and microbial systems, such as E. coli, can be utilized for the synthesis of this compound.[1] One such route is the enzymatic reduction of 3-hydroxyisovalerate.[1]

This document will focus on the aldol condensation of acetone due to its prevalence and accessibility in a standard laboratory setting.

Experimental Data Summary

The following table summarizes the quantitative data from a typical synthesis of this compound via the aldol condensation of acetone using barium hydroxide as a catalyst.

| Parameter | Value | Reference |

| Starting Material | Acetone | [2][7][8] |

| Catalyst | Barium Hydroxide | [2][3][9] |

| Reaction Time | 40 - 120 hours | [2][7][8] |

| Product Yield | ~71% | [2][7] |

| Purification Method | Fractional Distillation under Reduced Pressure | [2][7][8] |

| Boiling Point (at 23 mmHg) | 71-74 °C | [2][7][8] |

Experimental Protocol: Aldol Condensation of Acetone

This protocol details the synthesis of this compound using barium hydroxide as a catalyst.

3.1. Materials and Equipment

-

Acetone (commercial grade, dried over anhydrous potassium carbonate)[8]

-

Barium hydroxide octahydrate

-

Round-bottom flask (2 L)

-

Soxhlet extractor

-

Reflux condenser

-

Heating mantle or oil bath

-

Porous plate or boiling chips

-

Paper thimbles for Soxhlet extractor

-

Fractional distillation apparatus (e.g., Glinsky or Claisen flask)

-

Vacuum source

-

Rotary evaporator (optional)

3.2. Reaction Setup

-

Fit a 2-liter round-bottomed flask with a Soxhlet extractor, which is in turn fitted with an efficient reflux condenser.

-

Place approximately 1190 g (1500 cc) of acetone and a few pieces of porous plate into the round-bottomed flask.[7]

-

Fill two paper thimbles three-quarters full with barium hydroxide and place them one above the other in the Soxhlet extractor.[8] Fill the remaining space in the thimbles with glass wool.[8]

3.3. Reaction Procedure

-

Heat the flask so that the acetone refluxes rapidly, allowing the condensed acetone to drip through the barium hydroxide in the Soxhlet extractor.

-

Continue the reflux for 72 to 120 hours.[8] The reaction progress can be monitored by the boiling point of the mixture, which will rise as the reaction proceeds.[7] The reaction can be interrupted at any time without affecting the outcome.[7][8]

-

The reaction is considered complete when the liquid in the flask no longer boils when heated on a steam bath.[7] At this point, the mixture will contain approximately 80% diacetone alcohol.[7]

3.4. Product Isolation and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Fit the flask with a fractionating column and a condenser for distillation.

-

Heat the flask in an oil bath, gradually raising the temperature to 125 °C to distill off the unreacted acetone.[2][7] The recovered acetone, which may contain a small amount of diacetone alcohol, can be reused for subsequent syntheses.[2][7]

-

Transfer the residual liquid, which is crude this compound (approximately 95% pure), to a Claisen flask for distillation under reduced pressure.[2][7]

-

Distill the product under reduced pressure, collecting the fraction that boils at 71–74 °C/23 mmHg.[2][7][8]

Visualization of the Synthesis Pathway

The following diagrams illustrate the key aspects of the synthesis protocol.

References

- 1. This compound|C5H10O2|RUO [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Diacetone alcohol - Wikipedia [en.wikipedia.org]

- 4. azom.com [azom.com]

- 5. m.youtube.com [m.youtube.com]

- 6. magritek.com [magritek.com]

- 7. Preparation of Diacetone alcohol - Chempedia - LookChem [lookchem.com]

- 8. prepchem.com [prepchem.com]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Purification of 3-Hydroxy-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-hydroxy-3-methylbutanal from typical reaction mixtures. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. Caution is advised as β-hydroxy aldehydes can be sensitive to heat and basic conditions, potentially leading to retro-aldol reactions.[1][2]

Introduction